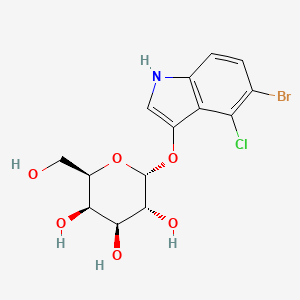

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside

Overview

Description

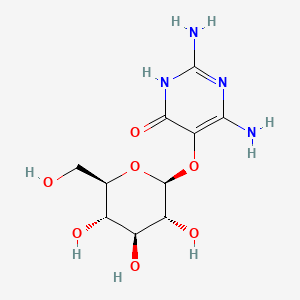

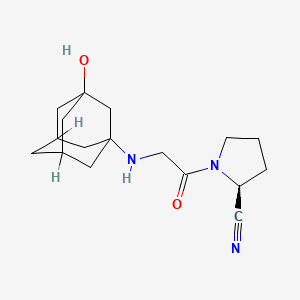

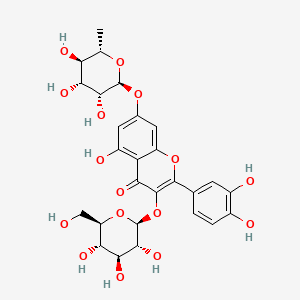

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, also known as X-alpha-Gal, is an indolyl carbohydrate that is the alpha-D-galactoside of indoxyl . The indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively . It is an organobromine compound, an organochlorine compound, an indolyl carbohydrate, a D-aldohexose derivative, and an alpha-D-galactoside .

Scientific Research Applications

“5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside”, also known as X-Gal, is a widely used chromogenic substrate for β-galactosidase . It yields a dark blue precipitate at the site of enzymatic activity . Here are some of its applications:

-

Molecular Biology : X-Gal is used in molecular biology for blue-white selection of recombinant bacterial colonies with the lac+ genotype . The lacZ gene, which encodes β-galactosidase, is extensively used as a reporter gene in animals and yeast .

-

Cellular Imaging : X-Gal is used in cellular imaging for detection of lacZ activity in cells and tissues . β-galactosidase can be fixed in cells and tissues with glutaraldehyde without loss of activity and detected with high resolution using X-Gal .

-

Protein Assays & Analysis : X-Gal is used in protein assays and analysis. Glycosidase substrates are used in conjunction with glycosidase-conjugated secondary detection reagents in immunohistochemical techniques and enzyme-linked immunosorbent assays (ELISAs) .

-

Histochemistry and Bacteriology : X-Gal is used to detect the activity of the enzyme β-galactosidase in histochemistry and bacteriology . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .

-

Yeast Two-Hybrid Screen : X-Gal has been used in the yeast two-hybrid screen .

-

Differentiating α-galactosidase-positive strains of yeast : X-Gal has been used for differentiating α-galactosidase-positive strains of yeast .

-

Melibiase Activity Determination : X-Gal has been used to determine melibiase activity in yeast . Melibiase is an enzyme that hydrolyzes melibiose into galactose and glucose. By using X-Gal as a substrate, researchers can monitor the activity of this enzyme.

-

Identification of Yeast Hybrids : X-Gal has been used to identify hybrids of Saccharomyces cerevisiae A241 and Saccharomyces uvarum C995 . The ability to differentiate between these yeast strains can be important in various fields, including brewing and baking.

-

Substrate for α-galactosidase : X-Gal is suitable as a substrate for α-galactosidase . This enzyme is involved in the breakdown of certain complex carbohydrates, and its activity can be monitored using X-Gal.

-

β-D-galactopyranoside Applications : 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside, a variant of X-Gal, is a chromogenic substrate for β-galactosidase that produces a rich blue color that can easily be detected visually over background .

-

Histochemistry and Bacteriology : X-Gal is used to detect the activity of the enzyme β-galactosidase in histochemistry and bacteriology . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .

-

Substrate for α-galactosidase : X-Gal is suitable as a substrate for α-galactosidase . It has been used in the yeast two-hybrid screen , for differentiating α-galactosidase-positive strains of yeast , to determine melibiase activity in yeast, and to identify Saccharomyces cerevisiae A241 × Saccharomyces uvarum C995 hybrids .

-

Chromogenic Substrate for β-galactosidase : X-Gal is a chromogenic substrate for β-galactosidase that produces a rich blue color that can easily be detected visually over background . X-Gal is the substrate of choice for blue-white selection of recombinant bacterial colonies with the lac+ genotype .

-

Histochemistry and Bacteriology : X-Gal is used to detect the activity of the enzyme β-galactosidase in histochemistry and bacteriology . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .

properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-YGEXGZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)

![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)

![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)

![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)